Fmoc-HoMet-OH
Description
The exact mass of the compound Fmoc-L-homomethionine (Fmoc-L-HMet-OH) is 385.13477939 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylsulfanylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-27-12-6-11-19(20(23)24)22-21(25)26-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGACWRTDMBMEV-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Modified Amino Acids As Advanced Chemical Building Blocks
Amino acids are the fundamental monomers that constitute proteins, the workhorses of biological systems. Beyond the 20 proteinogenic amino acids, a vast world of modified and unnatural amino acids exists, providing a rich palette for chemical innovation. chemimpex.comnih.gov The chemical modification of amino acids allows scientists to create novel molecules that can serve as starting points for developing new medical treatments, such as antibiotics. chemimpex.com These modifications can enhance the stability, solubility, and biological activity of proteins and peptides. nih.gov
Unnatural amino acids are utilized as chiral building blocks, conformational restraints, and molecular scaffolds to develop new therapeutic drugs and functional materials. By altering the tertiary structure of a peptide, side chain modifications enable the design of drug candidates with a perfect match to their biological targets. rsc.org This strategic alteration can lead to improved properties such as enhanced potency, better oral absorption, and increased resistance to metabolic degradation, which are critical challenges in drug development. rsc.organaspec.com The ability to introduce functionalities not found in natural amino acids opens up a nearly infinite array of diverse structural elements for scientific exploration. rsc.org
An Overview of Fmoc Protected Amino Acids in Solid Phase Synthesis Methodologies
The synthesis of peptides, especially long and complex sequences, is predominantly achieved through a technique known as solid-phase peptide synthesis (SPPS). A cornerstone of modern SPPS is the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. chemicalbook.comthermofisher.com The Fmoc group is attached to the alpha-amino group of an amino acid, temporarily blocking it from reacting while the carboxyl end of the amino acid is coupled to a growing peptide chain anchored to a solid resin support. chemicalbook.comthermofisher.com
The primary advantage of the Fmoc protecting group lies in its base-lability; it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), without disturbing the acid-labile linkers that attach the peptide to the resin or the protecting groups on the amino acid side chains. thermofisher.comnih.gov This orthogonality provides a high degree of chemoselectivity and is compatible with the synthesis of modified peptides, such as those containing phosphorylation or glycosylation, which might be unstable under the harsher acidic conditions used in older Boc/Benzyl (B1604629) protection strategies. nih.gov
The Fmoc SPPS process is highly efficient and amenable to automation, as the release of the fluorenyl group upon deprotection can be monitored by UV spectroscopy, providing a real-time indicator of reaction success. nih.gov This has made the synthesis of a wide array of peptide derivatives more straightforward and accessible to a broader range of scientists. nih.gov
The Specific Research Context of Fmoc Homomethionine Fmoc Homet Oh
Strategies for the Preparation of Homomethionine Precursors
Stereoselective Synthesis Approaches for Homomethionine
Achieving the desired stereoisomer of homomethionine is paramount for its application in the synthesis of biologically active peptides. Various stereoselective methods have been developed to this end.
One notable approach involves the use of chiral auxiliaries. For instance, the stereocontrolled synthesis of related homotropanones has been achieved using chiral N-tert-butanesulfinyl imines as key intermediates. mdpi.com This strategy allows for the introduction of chirality early in the synthetic sequence, guiding the formation of the desired stereocenter. A protocol for the stereoselective addition of C-radicals to a chiral glyoxylate-derived N-sulfinyl imine has also been developed, providing a pathway to unnatural α-amino acids. rsc.org
Enzymatic resolution is another powerful tool for obtaining enantiomerically pure homomethionine. For example, aminopeptidase (B13392206) from Pseudomonas putida has been utilized for the enantioresolution of homomethionine. academictree.org This biocatalytic approach offers high selectivity under mild reaction conditions.
Furthermore, palladium-catalyzed alkylation of unactivated methylene C(sp³)-H bonds has emerged as a method for the stereoselective synthesis of β-alkylated α-amino acids, which could be adapted for homomethionine synthesis. nih.gov
Homologation Techniques for Methionine Analogues
Homologation, the process of extending a carbon chain by a single methylene (-CH2-) group, is a fundamental strategy for converting readily available amino acids like methionine into their "homo" analogues. researchgate.net This insertion of a methylene group into the side chain can significantly alter the conformational properties and biological activity of the resulting peptide. researchgate.net
The Arndt-Eistert reaction has traditionally been a classic method for amino acid homologation. However, newer, metal-free approaches are being developed. For instance, a photocatalytic cross-electrophile coupling method enables the C1 homologation of carboxylic acids, including N-Boc protected amino acids, and has been successfully applied to redox-sensitive substrates like methionine. uva.nl This technique offers a safer alternative to traditional methods. uva.nl
Another strategy involves the homologation of α-amino acids to β2-amino acids through reactions like the Reformatsky reaction and Mannich-type reactions. amanote.com Biosynthetic studies have also shed light on homologation processes, such as the role of S-adenosylmethionine in providing the extra methylene group in the biosynthesis of certain bacteriochlorophylls. nih.gov The development of efficient synthetic routes for methionine surrogates, such as azidohomoalanine (AHA), further expands the toolbox for creating modified amino acids. springernature.com
An optimized synthesis for Fmoc-L-homopropargylglycine-OH, a noncanonical amino acid, highlights the use of Seyferth-Gilbert homologation, demonstrating the importance of optimizing these reactions to prevent racemization and ensure high enantiopurity. nih.gov
Nα-Fmoc Protection Protocols for Homomethionine
Once homomethionine is synthesized, the α-amino group must be protected to allow for its use in solid-phase peptide synthesis (SPPS). The Fmoc group is a widely used protecting group due to its stability under acidic conditions and its facile removal with a mild base, typically piperidine (B6355638). altabioscience.comtotal-synthesis.com The introduction of the Fmoc group is generally achieved using either Fmoc-Cl or Fmoc-OSu.
Utilization of Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl)
Fmoc-Cl is a highly reactive reagent for the Fmoc protection of amines. total-synthesis.com The reaction is typically carried out under Schotten-Baumann conditions, which involve an aqueous basic solution, such as sodium bicarbonate or sodium carbonate in a dioxane/water mixture. total-synthesis.comresearchgate.net Anhydrous conditions using a base like pyridine (B92270) in dichloromethane (B109758) are also employed. total-synthesis.com
The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of Fmoc-Cl, with the subsequent elimination of chloride. total-synthesis.com A base is required to neutralize the liberated hydrochloric acid. total-synthesis.com While effective, a common side reaction is the hydrolysis of Fmoc-Cl by water, which produces fluorenemethanol. researchgate.net To minimize this, careful control of reaction conditions, such as temperature, is crucial. researchgate.net Catalyst-free protocols, including those utilizing ultrasound irradiation, have been developed to improve efficiency and adhere to green chemistry principles. researchgate.netscielo.br
Application of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
Fmoc-OSu is a popular alternative to Fmoc-Cl due to its greater stability and the often cleaner reaction profiles it provides. total-synthesis.commedchemexpress.com It is less prone to causing the formation of oligopeptides during the preparation of Fmoc-amino acids. total-synthesis.com The reaction with Fmoc-OSu is also performed in the presence of a base, such as sodium bicarbonate in an aqueous/organic solvent mixture or an organic base like diisopropylethylamine (DIPEA) in an organic solvent. researchgate.net
The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of Fmoc-OSu, leading to the formation of the Fmoc-protected amino acid and N-hydroxysuccinimide as a byproduct. medchemexpress.com Fmoc-OSu has been successfully used in the solid-phase synthesis of N-methylated amino acids, where it is used to re-protect the free N-terminal group after the methylation step. nih.gov
Optimization of Reaction Conditions for this compound Formation
Optimizing the reaction conditions for the Fmoc protection of homomethionine is essential for maximizing the yield and purity of the final product, this compound. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and the stoichiometry of the reagents.
For instance, in the context of Fmoc protection, a one-step preparation of 1,1-dimethylallyl (DMA) esters of Fmoc-protected amino acids was optimized to achieve high yields (70-99%). nih.gov The choice of solvent can significantly impact the reaction rate and the solubility of the reactants. altabioscience.com Polar solvents generally lead to faster Fmoc deprotection rates, a principle that can be inversely applied to optimize the protection step. altabioscience.com
Furthermore, methods have been developed for the efficient hydrolysis of Fmoc-protected amino esters using greener reagents like calcium(II) iodide, which acts as a protective agent for the Fmoc group under mild basic conditions. mdpi.comnih.gov This is particularly relevant when the starting homomethionine is in an esterified form. The use of additives like HOBt or HOAt can be crucial to minimize racemization, especially for amino acids like histidine which are prone to it during coupling reactions. advancedchemtech.com The principles from the synthesis of other Fmoc-amino acids, such as those used in the preparation of Bivalirudin, where Fmoc-amino acids are activated in situ using reagents like TBTU/HOBt, can be applied to the synthesis of this compound. google.com
Advanced Purification and Isolation Techniques for this compound Building Blocks
The purity of the this compound building block is paramount for the successful synthesis of high-quality peptides. Impurities in the starting amino acid, such as diastereomers or related by-products from the synthesis, can lead to the formation of difficult-to-separate peptide impurities. nih.govajpamc.com Therefore, robust purification and isolation methods are essential.
The primary techniques for purifying Fmoc-amino acids are preparative high-performance liquid chromatography (HPLC) and recrystallization. ajpamc.comteledyneisco.com
Preparative Reverse-Phase HPLC (RP-HPLC): This is a powerful technique for separating the desired this compound from impurities. teledyneisco.com The nonpolar Fmoc group makes the compound well-suited for reverse-phase chromatography. teledyneisco.com A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small amount of TFA (0.1%) to ensure sharp peaks. nih.govrsc.org The eluting compound is monitored using a UV detector, as the fluorenyl group of the Fmoc protector has a strong UV absorbance. teledyneisco.com Fractions containing the pure product are collected, combined, and lyophilized or evaporated to yield the purified solid.
Recrystallization: This is a classic and highly effective method for obtaining crystalline, high-purity Fmoc-amino acids. researchgate.net The crude, synthesized this compound is dissolved in a suitable hot solvent or solvent mixture (e.g., toluene, ethyl acetate/hexane, ethanol/water) and allowed to cool slowly. ajpamc.comgoogle.com The pure compound crystallizes out of the solution, leaving impurities behind in the mother liquor. The process can be repeated to achieve higher purity. ajpamc.com This method is not only excellent for purification but also provides the product in a stable, crystalline form that is easy to handle and store. researchgate.net
Table 3: Purification and Isolation Techniques for this compound
| Technique | Principle | Typical Conditions | Advantages |
|---|---|---|---|
| Preparative RP-HPLC | Separation based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. | Stationary Phase: C18 silica. Mobile Phase: Acetonitrile/Water gradient with 0.1% TFA. Detection: UV (220-280 nm). teledyneisco.comnih.gov | High resolution for separating closely related impurities. Applicable to a wide range of impurities. teledyneisco.com |
| Recrystallization | Separation based on differences in solubility between the product and impurities in a specific solvent system. | Solvents: Toluene, Ethyl Acetate/Hexane, Isopropyl Alcohol, Ethanol/Water. ajpamc.comresearchgate.netgoogle.com | Cost-effective for large-scale purification. Yields a stable, crystalline product. Can remove impurities not easily separated by HPLC. ajpamc.com |
Integration of this compound into Solid-Phase Peptide Synthesis (SPPS) Protocols
The incorporation of non-proteinogenic amino acids like Fmoc-L-homomethionine (this compound) into peptide chains is a key strategy for developing novel peptides and peptidomimetics with enhanced stability, unique conformations, and tailored biological activities. Solid-Phase Peptide Synthesis (SPPS), particularly utilizing the Fmoc/tBu strategy, is the predominant method for assembling such modified peptides. wikipedia.orgpeptide.com The integration of this compound into standard SPPS protocols requires careful consideration of its unique structural properties, which can influence coupling efficiency and the potential for side reactions.
The general workflow of Fmoc-SPPS involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support. uci.edu Each cycle consists of two main steps: the removal of the temporary Fmoc protecting group from the N-terminal amino acid, typically with a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. wikipedia.org The carboxyl group of the incoming amino acid is activated to facilitate the formation of the amide bond.
The successful incorporation of this compound, an amino acid with a longer and more flexible side chain than its proteinogenic counterpart, methionine, hinges on optimizing these core SPPS steps. The increased steric bulk and hydrophobicity of the homomethionine side chain can present challenges during the coupling reaction, potentially leading to incomplete acylation and the formation of deletion sequences. Therefore, adjustments to standard protocols are often necessary to ensure high-yield and high-purity synthesis of HoMet-containing peptides.
Coupling Chemistry Optimization for Sterically Hindered or Unnatural Amino Acids
The efficient incorporation of sterically hindered or unnatural amino acids such as this compound is critically dependent on the optimization of the coupling chemistry. The selection of appropriate reagents, solvent systems, and reaction conditions is paramount to overcoming the challenges posed by these unique building blocks.
Reagent Selection (e.g., Carbodiimides, OxymaPure, Phosphonium/Uronium Salts)
The choice of coupling reagent is a crucial factor in driving the acylation reaction to completion, especially when dealing with sterically demanding residues. While standard reagents can be effective, more potent activating agents are often required for challenging couplings.
Carbodiimides , such as N,N'-diisopropylcarbodiimide (DIC), are commonly used in conjunction with an additive to form the active ester of the Fmoc-amino acid. tandfonline.com Additives like ethyl cyano(hydroxyimino)acetate (OxymaPure) are employed to suppress side reactions and enhance coupling efficiency. peptide.comtandfonline.com The combination of DIC/OxymaPure is a widely adopted coupling cocktail in modern Fmoc-SPPS. tandfonline.com
Phosphonium and Uronium/Aminium salts represent a class of highly efficient coupling reagents that are particularly well-suited for difficult couplings. chempep.com Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) have demonstrated superior performance in promoting the rapid and efficient formation of amide bonds, even in sterically hindered contexts. nih.gov For instance, HATU, a uronium salt, is recognized as a more potent coupling reagent that can drive difficult couplings to completion. chempep.com These reagents often require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to facilitate the reaction. nih.gov However, the choice of base must be carefully considered, as some bases can promote side reactions like racemization. chempep.com
The selection of the optimal coupling reagent and any necessary additives is often determined empirically, taking into account the specific sequence and the nature of the amino acids being coupled.
Interactive Table: Common Coupling Reagents in Fmoc-SPPS
| Reagent Class | Example Reagent | Common Additive | Key Characteristics |
| Carbodiimides | DIC (N,N'-diisopropylcarbodiimide) | OxymaPure | Cost-effective, widely used, forms a urea (B33335) byproduct. |
| Phosphonium Salts | PyBOP | DIPEA (base) | High coupling efficiency, suitable for hindered couplings. |
| Uronium/Aminium Salts | HATU, COMU | DIPEA (base) | Very potent, rapid activation, excellent for difficult sequences. |
Solvent System Optimization in SPPS
The solvent system plays a critical role in SPPS by influencing the swelling of the resin-bound peptide and the solubility of reagents, thereby affecting reaction kinetics. chempep.com N,N-dimethylformamide (DMF) is the most commonly used solvent in Fmoc-SPPS due to its excellent solvating properties for both the peptide and the reagents. uci.edu However, for certain challenging sequences or when using alternative chemistries, other solvents or solvent mixtures may be more effective.
For instance, N-butylpyrrolidinone (NBP) has emerged as a promising alternative to DMF, particularly for the incorporation of problematic amino acids like Fmoc-Arg(Pbf)-OH. rsc.org NBP has been shown to improve coupling efficiency, especially at elevated temperatures, by reducing viscosity and enhancing the penetration of the coupling cocktail into the resin. rsc.org The use of co-solvents like dichloromethane (DCM) can also be beneficial in certain situations to improve solubility or modify the properties of the reaction medium. chempep.com The quality of the solvent is paramount, as impurities can lead to undesirable side reactions. kilobio.com For example, the use of amine-free DMF is crucial to prevent premature Fmoc deprotection. uci.edu
Temperature and Reaction Time Modulation
Adjusting the temperature and reaction time can significantly impact the outcome of coupling reactions. While most SPPS couplings are performed at room temperature, increasing the temperature can be an effective strategy for overcoming slow reaction kinetics associated with sterically hindered amino acids. uci.edursc.org For example, performing the coupling of Fmoc-Arg(Pbf)-OH at 45°C in NBP has been shown to be successful. rsc.org However, elevated temperatures can also increase the risk of side reactions, such as racemization, so a careful balance must be struck.
Similarly, extending the reaction time can help to drive a sluggish coupling to completion. kilobio.com The progress of the coupling reaction is often monitored using qualitative tests, such as the Kaiser test, to determine if the acylation is complete. kilobio.com If the test indicates the presence of unreacted free amines, a second coupling (a "double-coupling") may be performed to ensure the quantitative incorporation of the amino acid. The duration of the Fmoc deprotection step may also need to be gradually increased during the synthesis of long peptides to ensure complete removal of the protecting group. chempep.com
Mitigation of Side Reactions during this compound Incorporation
The chemical environment of SPPS can lead to various side reactions that compromise the purity and yield of the target peptide. When incorporating this compound, specific strategies are needed to mitigate potential issues such as N-alkylation and racemization.
N-Alkylation and Racemization Prevention Strategies
N-alkylation , the unwanted alkylation of the peptide's amide nitrogens, is a potential side reaction that can occur during SPPS. While less common than other side reactions, it can be promoted by certain conditions and reagents. Careful control of the reaction environment and the use of appropriate protecting groups are key to minimizing this issue.
Racemization , the loss of stereochemical integrity at the α-carbon of the amino acid, is a more significant concern, particularly for certain amino acids and under specific coupling conditions. The use of strong bases and prolonged activation times can increase the risk of racemization. chempep.com For sensitive amino acids, coupling methods that proceed under acidic or neutral conditions, such as the use of DIPCDI/HOBt or DIPCDI/Oxyma, are preferred to minimize epimerization. The selection of a less-coordinating base, like collidine instead of DIPEA, has also been recommended to reduce racemization in certain cases. chempep.com For C-terminal cysteine residues, which are particularly prone to racemization, the use of trityl-type resins is recommended to reduce this side reaction to acceptable levels.
By carefully selecting coupling reagents, optimizing reaction conditions, and being mindful of the inherent reactivity of the amino acid being incorporated, the risk of side reactions like N-alkylation and racemization can be effectively managed, ensuring the synthesis of high-quality HoMet-containing peptides.
Methionine Oxidation Control in SPPS
The inherent susceptibility of the methionine (Met) thioether side chain to oxidation presents a significant challenge in Solid-Phase Peptide Synthesis (SPPS). This oxidation, which primarily occurs during the acidic conditions of cleavage from the resin support, leads to the formation of methionine sulfoxide (B87167) (Met(O)), a diastereomeric mixture that complicates purification and can alter the biological activity of the final peptide. nih.govacs.orgbiotage.com The oxidation can transform the non-polar, hydrophobic nature of the methionine side chain into a highly polar one, potentially affecting the peptide's structure and function. nih.govacs.org
A primary strategy to mitigate this issue involves the use of specialized cleavage cocktails. iris-biotech.de For instance, Reagent H, which contains ammonium (B1175870) iodide (NH4I) and dimethyl sulfide (B99878) (DMS), is designed to minimize methionine oxidation. iris-biotech.deresearchgate.net Another approach is the addition of scavengers like triphenylphosphine (B44618) (PPh3) and trimethylsilyl (B98337) chloride (TMSCl) to the cleavage mixture, which can effectively reduce or eliminate the formation of Met(O). nih.gov
An alternative and proactive strategy is the direct incorporation of a pre-oxidized methionine derivative, such as Fmoc-Met(O)-OH, during synthesis. peptide.com This approach ensures a uniform peptide product containing Met(O), which can be more easily purified. Following purification, the methionine sulfoxide can be reduced back to methionine, yielding the desired peptide. peptide.com This method provides greater control over the final product's homogeneity.
The position of the methionine residue within the peptide sequence can also influence the extent of oxidation; residues closer to the C-terminus are exposed to atmospheric oxygen for longer periods, increasing the likelihood of oxidation. iris-biotech.de While the thioether side chain of methionine is generally considered stable during the standard Fmoc-based SPPS cycles, its sensitivity during the final cleavage step necessitates these control strategies. biotage.com
| Strategy | Description | Key Reagents/Components | Reference |
|---|---|---|---|
| Modified Cleavage Cocktails | Addition of specific reagents to the final TFA cleavage cocktail to prevent or reverse oxidation. | Reagent H (NH4I, DMS), PPh3, TMSCl, TIS, EDT, Thioanisole | nih.goviris-biotech.deresearchgate.net |
| Use of Pre-oxidized Building Blocks | Incorporation of Fmoc-Met(O)-OH during synthesis, followed by post-purification reduction. | Fmoc-Met(O)-OH | peptide.com |
| Post-synthesis Reduction | Treatment of the crude peptide with reducing agents after cleavage to convert Met(O) back to Met. | Ammonium iodide, Dimethyl sulfide, Dithiothreitol (DTT), Tris-(2-carboxyethyl)phosphine (TCEP) | iris-biotech.de |
Role of this compound in the Synthesis of "Difficult Sequences"
"Difficult sequences" in SPPS are often characterized by strong inter-chain aggregation on the solid support, which hinders the accessibility of the N-terminus for subsequent coupling reactions, leading to low yields and truncated products. nih.gov These sequences are typically hydrophobic in nature. While Boc-based SPPS has traditionally been considered more effective for synthesizing such challenging peptides, advancements in Fmac-based strategies continue to be explored. nih.gov
The incorporation of modified amino acids is a key strategy to overcome these synthetic hurdles. Backbone modifications, such as the introduction of N,O-bis(Fmoc) derivatives of Nα-2-hydroxy-4-methoxybenzylamino acids (Hmb), have been shown to disrupt aggregation and facilitate synthesis. nih.gov Similarly, the use of pseudoprolines or O-acyl isopeptides can improve solvation and reaction kinetics. nih.gov
While direct research on the specific role of this compound in "difficult sequences" is not extensively detailed in the provided results, its structural similarity to methionine suggests it could play a role in modulating peptide properties. The additional methylene group in the homomethionine side chain increases its hydrophobicity, which could potentially influence aggregation behavior. In some cases, increasing the polarity, as with the deliberate use of Met(O), can improve the solubility of certain peptides. iris-biotech.de The strategic placement of a bulkier, more flexible residue like homomethionine could disrupt the regular secondary structures that often lead to aggregation in difficult sequences. The successful synthesis of a peptide is highly dependent on its amino acid sequence, and the introduction of non-proteinogenic amino acids like homomethionine can be a tool to alter the physicochemical properties of the peptide, potentially mitigating synthesis challenges. researchgate.net
Solution-Phase Synthesis Approaches Incorporating this compound
Solution-phase peptide synthesis (SPPS), while being the older method, remains relevant for peptides that are not amenable to solid-phase techniques. libretexts.org This method involves the stepwise addition of amino acids in a homogenous solution. A critical aspect of solution-phase synthesis is the careful selection of protecting groups for the α-amino and side-chain functionalities to ensure selective bond formation. bachem.com
Common α-amino protecting groups include Boc and Fmoc. The Fmoc group is introduced using Fmoc-Cl and is cleaved under basic conditions, typically with piperidine in DMF. libretexts.org Carboxyl groups are often protected as methyl or benzyl (B1604629) esters. libretexts.org
The convergent synthesis approach is a powerful strategy in both solution and solid-phase methods, where protected peptide fragments are synthesized and then ligated together. mdpi.com this compound can be incorporated into these fragments using standard coupling reagents like HOBt/DIC in a suitable solvent such as NMP. mdpi.com These fragments, containing the homomethionine residue, can then be used in a convergent synthesis strategy. For example, an N-Fmoc protected, thioether-containing peptide fragment can be condensed with another peptide fragment in solution. mdpi.com This approach is particularly useful for the synthesis of large and complex peptides.
| Protecting Group | Functionality Protected | Introduction Reagent | Cleavage Condition | Reference |
|---|---|---|---|---|
| Fmoc (9-fluorenylmethyloxycarbonyl) | α-Amino group | Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | 20% Piperidine in DMF | libretexts.org |
| Boc (tert-butyloxycarbonyl) | α-Amino group | Di-tert-butyl dicarbonate | Trifluoroacetic acid (TFA) | libretexts.org |
| Benzyl ester | Carboxyl group | Benzyl alcohol | Catalytic hydrogenolysis or mild hydrolysis | libretexts.org |
| Methyl ester | Carboxyl group | Methanol | Mild hydrolysis with aqueous NaOH | libretexts.org |
Development of Peptidomimetics Featuring Homomethionine Residues
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability against proteolytic degradation and better bioavailability. slideshare.net The incorporation of non-proteinogenic amino acids like homomethionine is a key strategy in the development of peptidomimetics. google.comgoogle.comgoogleapis.com
Design Principles for Backbone and Side-Chain Modified Peptides
The design of peptidomimetics involves strategic modifications to the peptide backbone and amino acid side chains to control conformation and enhance biological properties. researchgate.netnih.gov
Backbone Modifications:
N-Alkylation: Introducing alkyl groups to the amide nitrogen can restrict rotation around the N-Cα bond and provide steric shielding against proteases. researchgate.net
α,β-Unsaturated Amino Acids: The introduction of a double bond between the α and β carbons restricts side-chain rotation. researchgate.net
Cyclization: Creating cyclic structures, either through head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain linkages, is a powerful way to constrain the peptide into a bioactive conformation. mdpi.com This includes the formation of lactam bridges or other covalent cross-links. mdpi.com
Side-Chain Modifications:
Cα-Alkylation: Adding an alkyl group to the α-carbon reduces the rotational freedom around the N-Cα and Cα-CO bonds. researchgate.net
Homologation: Extending the side chain, as in the case of homomethionine, alters its length and hydrophobicity, which can impact peptide structure and interactions. acs.org
Isosteric Replacement: Replacing a proteinogenic amino acid with a non-proteinogenic one that has a similar size and shape but different electronic properties can fine-tune the peptide's activity. slideshare.net The replacement of carbon with silicon (silicon-containing amino acids) is an example of this strategy. researchgate.net
These modifications are employed to create peptidomimetics with improved pharmacological profiles, such as increased stability, receptor affinity, and selectivity. researchgate.net
Conformational Impact of Homomethionine in Peptidic Constructs
The incorporation of homomethionine, with its additional methylene group in the side chain, can have a notable impact on the conformational preferences of a peptide. This extension increases the hydrophobicity and flexibility of the side chain compared to methionine.
Studies on polypeptides containing homomethionine have shown that the longer alkyl segment between the peptide backbone and the sulfur atom can influence the stability of secondary structures. For instance, in certain polypeptide systems, the presence of homomethionine residues resulted in an increased stability of α-helical conformations in aqueous environments. acs.org The increased hydrophobicity of the poly(L-homomethionine) side chains can drive the formation of more stable helical structures. acs.org
Advanced Analytical and Spectroscopic Characterization of Fmoc Homet Oh and Its Peptide Conjugates
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for both the analytical assessment of Fmoc-HoMet-OH purity and for its purification on a preparative scale. High-Performance Liquid Chromatography (HPLC) stands out as the primary technique for these purposes.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
The purity of this compound is critical to prevent the introduction of impurities into the peptide synthesis process. ajpamc.com A robust reversed-phase HPLC (RP-HPLC) method is typically developed and validated to quantify the purity of this compound, often aiming for a purity level of ≥98.0%. ub.edu
Method development involves the systematic optimization of several parameters to achieve a sharp, symmetrical peak for this compound, well-resolved from any potential impurities. These impurities can arise from the synthesis of the amino acid itself or from the attachment of the Fmoc protecting group. mpg.de
Typical HPLC Method Parameters:
A typical analytical HPLC method for this compound would utilize a C18 stationary phase, which is effective for separating moderately nonpolar compounds. A gradient elution is generally employed to ensure the efficient elution of the compound while also separating it from both more polar and less polar impurities.
| Parameter | Typical Value/Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5% to 95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm (for the Fmoc group) |
| Injection Volume | 10-20 µL |
This table represents a typical set of starting conditions for the HPLC analysis of Fmoc-amino acids. Actual conditions may vary based on the specific instrument and column used.
Method validation would be performed according to established guidelines to demonstrate its suitability for its intended purpose. This includes assessing parameters such as linearity, precision, accuracy, specificity, and robustness. For instance, the method's linearity would be established by analyzing a series of this compound solutions of known concentrations and plotting the peak area against the concentration.
Preparative Chromatography for Scale-Up
For the isolation and purification of larger quantities of this compound, preparative HPLC is the method of choice. The principles are similar to analytical HPLC, but the scale is significantly larger to handle higher sample loads. rsc.org
The primary goal of preparative chromatography is to isolate the main compound with high purity, often exceeding 98%. The conditions are adapted from the analytical method, with adjustments to the column dimensions, flow rate, and sample concentration.
Typical Preparative HPLC Conditions:
| Parameter | Typical Value/Condition |
| Column | C18, 30 mm x 150 mm, 5-10 µm particles |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Optimized based on analytical run, often a shallower gradient |
| Flow Rate | 20-50 mL/min |
| Loading | Milligram to gram scale, depending on column size |
| Fraction Collection | Based on UV signal of the main peak |
This table represents a typical set of starting conditions for the preparative HPLC purification of Fmoc-amino acids. princeton.edu Actual conditions will be optimized for each specific separation.
Following purification, the collected fractions containing the pure this compound are typically combined and lyophilized to obtain the final product as a solid. The purity of the pooled fractions is confirmed by analytical HPLC. uci.edu
Mass Spectrometry (MS) for Molecular Identity and Structural Elucidation
Mass spectrometry is a powerful tool for the characterization of this compound, providing precise information about its molecular weight and structure.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition of this compound by providing a highly accurate mass measurement. This technique can differentiate between compounds with the same nominal mass but different elemental formulas. The expected monoisotopic mass of this compound is calculated based on its chemical formula, C21H23NO4S.
Expected HRMS Data for this compound:
| Ion | Chemical Formula | Calculated m/z |
| [M+H]+ | C21H24NO4S+ | 386.1421 |
| [M+Na]+ | C21H23NNaO4S+ | 408.1240 |
This table shows the calculated exact masses for the protonated and sodiated adducts of this compound.
The experimentally determined mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is compared to the calculated mass. uiw.edu A mass accuracy within a few parts per million (ppm) provides strong evidence for the correct elemental composition and, by extension, the identity of the compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Sequence Verification
Tandem mass spectrometry (MS/MS) is used to further elucidate the structure of this compound and to verify the sequence of peptides into which it has been incorporated. In an MS/MS experiment, the parent ion of interest is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.
For this compound, key fragmentations would include the loss of the Fmoc group and cleavages within the homomethionine side chain. The most prominent fragmentation is often the loss of the fluorenylmethoxycarbonyl group.
Predicted Key MS/MS Fragments for this compound ([M+H]+):
| Fragment Description | Predicted m/z |
| Loss of the Fmoc group (C15H11O2) | 164.1334 |
| Loss of the fluorenylmethyl group (C14H11) | 179.0861 |
| Homomethionine immonium ion | 118.0531 |
This table presents predicted fragmentation patterns for this compound based on common fragmentation pathways of Fmoc-protected amino acids.
When this compound is incorporated into a peptide, MS/MS analysis is crucial for confirming the peptide sequence. The fragmentation of the peptide backbone results in a series of b- and y-ions, and the mass difference between consecutive ions of the same series corresponds to the mass of an amino acid residue. The presence of a mass difference corresponding to homomethionine confirms its incorporation into the peptide chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical structure and conformation of this compound. Both one-dimensional (1H and 13C) and two-dimensional NMR experiments are utilized for a comprehensive analysis.
The 1H NMR spectrum provides information on the number and types of protons and their neighboring environments. The 13C NMR spectrum reveals the number of unique carbon atoms in the molecule.
Expected NMR Chemical Shifts for this compound:
The exact chemical shifts will depend on the solvent used, but a representative set of expected signals can be predicted based on the structure of this compound and data from similar compounds. chapman.edursc.org
| Atom | Expected 1H Chemical Shift (ppm) | Expected 13C Chemical Shift (ppm) |
| Fmoc Aromatic Protons | 7.20 - 7.90 | 120 - 145 |
| Fmoc CH & CH2 | 4.20 - 4.50 | 47, 67 |
| α-CH | ~4.10 - 4.30 | ~54 |
| β-CH2 | ~1.90 - 2.10 | ~30 |
| γ-CH2 | ~2.50 - 2.70 | ~32 |
| S-CH3 | ~2.10 | ~15 |
| COOH | >10 (broad) | ~175 |
This table provides estimated chemical shift ranges for the different nuclei in this compound, typically referenced in a solvent like DMSO-d6 or CDCl3.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons, confirming the assignment of all signals and thus verifying the complete structure of the molecule. For peptide conjugates, NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, providing insights into the peptide's three-dimensional conformation in solution. beilstein-journals.org
1H, 13C, and 2D NMR Techniques for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Fmoc-protected amino acids like this compound. ualberta.ca Through a combination of one-dimensional (1H, 13C) and two-dimensional (2D) NMR experiments, a complete assignment of all proton and carbon signals can be achieved. researchgate.net
1H NMR spectra provide information on the chemical environment of protons within the molecule. For this compound, characteristic signals include those from the aromatic protons of the fluorenyl group, the methine and methylene (B1212753) protons of the Fmoc moiety, and the α-proton, as well as the side-chain protons of the homomethionine residue. rsc.org
13C NMR spectra reveal the chemical shifts of the carbon atoms, offering a complementary dataset for structural confirmation. The carbonyl carbon of the carboxylic acid and the carbons of the Fmoc protecting group are typically observed at distinct chemical shifts. rsc.orgarkat-usa.org
2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms.
COSY spectra identify proton-proton couplings, helping to trace the spin systems within the homomethionine and Fmoc groups. mdpi.com
HSQC spectra correlate directly bonded proton and carbon atoms, providing a powerful method for assigning carbon resonances based on their attached protons. hmdb.cahmdb.ca
Table 1: Representative 1H and 13C NMR Chemical Shifts for Fmoc-Ala-OH in DMSO-d6.
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
|---|---|---|
| Fmoc Aromatic CH | 7.90 - 7.35 | 144.3, 141.3, 127.6, 127.0, 125.0, 119.9 |
| Fmoc CH | 4.24 | 66.5 |
| Fmoc CH2 | 4.30 | 47.3 |
| α-CH | 4.03 | 50.7 |
| β-CH3 | 1.30 | 15.3 |
| C=O (urethane) | - | 156.3 |
| C=O (acid) | 12.6 | - |
Data is illustrative and based on known values for Fmoc-Ala-OH and general knowledge of NMR spectroscopy of Fmoc-protected amino acids. rsc.orgchemicalbook.com
Mechanistic Insights via In Situ NMR Studies
In situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing valuable mechanistic insights. wiley.com This method can be applied to study reactions involving this compound, such as its incorporation into a peptide chain during solid-phase peptide synthesis (SPPS) or the deprotection of the Fmoc group. researchgate.netnih.gov
By acquiring NMR spectra at various time points during a reaction, it is possible to observe the disappearance of starting materials, the appearance of intermediates, and the formation of products. researchgate.net This allows for the determination of reaction kinetics and the identification of transient species that might not be observable by conventional analysis of the final product. For instance, in situ NMR could be used to study the kinetics of the coupling of this compound to a growing peptide chain or to investigate the mechanism of Fmoc deprotection under different basic conditions. wiley.comnih.gov
UV-Visible Spectroscopy for Reaction Monitoring and Quantification
UV-Visible (UV-Vis) spectroscopy is a widely used technique in peptide chemistry for both qualitative and quantitative analysis.
Monitoring of Dibenzofulvene Byproduct for Fmoc Deprotection Efficiency
The removal of the Fmoc protecting group is a critical step in SPPS. This is typically achieved by treatment with a secondary amine base, such as piperidine (B6355638), in a solvent like dimethylformamide (DMF). The reaction proceeds via a β-elimination mechanism, releasing the free amine of the amino acid and a byproduct, dibenzofulvene (DBF). mdpi.comsemanticscholar.org
DBF can further react with the piperidine to form a piperidine-dibenzofulvene adduct. mdpi.comnih.gov Both DBF and its adduct are strong chromophores, exhibiting significant UV absorbance, which can be exploited to monitor the progress of the deprotection reaction. iris-biotech.detec5usa.com By measuring the absorbance of the solution at the characteristic wavelength of the adduct (typically around 301 nm), the amount of Fmoc group removed can be quantified using the Beer-Lambert law. biotage.comresearchgate.net This provides a direct measure of the deprotection efficiency and can also be used to determine the loading of the first amino acid onto the solid support resin. nih.goviris-biotech.de
The accuracy of this method depends on the molar extinction coefficient (ε) of the dibenzofulvene-piperidine adduct, for which various values have been reported in the literature, generally in the range of 7,100 to 8,100 L·mol⁻¹·cm⁻¹ at 301 nm. nih.goviris-biotech.de Some studies suggest that measuring at a different wavelength, such as 289.8 nm, may offer a more robust and precise determination. nih.gov
Table 2: UV-Vis Spectroscopic Data for Quantification of Fmoc Deprotection.
| Chromophore | Solvent System | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) |
|---|---|---|---|
| Dibenzofulvene-piperidine adduct | 20% Piperidine in DMF | ~301 | 7,100 - 8,100 |
| Dibenzofulvene-piperidine adduct | 20% Piperidine in DMF | ~290 | ~5,800 |
| Dibenzofulvene-piperidine adduct | 20% Piperidine in DMF | 289.8 | 6,089 |
Data compiled from multiple sources. mdpi.comnih.goviris-biotech.deresearchgate.net
Spectroscopic Methods for Investigating Interactions in Biomolecular Systems
Once this compound is incorporated into a peptide, various spectroscopic techniques can be used to study the structure and interactions of the resulting peptide conjugates. vimta.comnih.gov
Fluorescence Spectroscopy for Labeled Constructs
Fluorescence spectroscopy is a highly sensitive technique used to study the local environment and interactions of fluorescent molecules. vimta.com While this compound itself is not intrinsically fluorescent in a way that is typically exploited for interaction studies (the Fmoc group's fluorescence is generally used for detection after cleavage), peptides containing HoMet can be conjugated with fluorescent labels (fluorophores). ontosight.airsc.org
The fluorescence properties of these labeled constructs, such as their emission spectra and quantum yields, can be sensitive to changes in their environment. oup.com For example, the binding of a fluorescently labeled peptide to a target protein or membrane can lead to changes in the fluorescence signal, providing information about the binding affinity and the nature of the interaction. frontiersin.orgresearchgate.net Fluorescence Resonance Energy Transfer (FRET) can also be employed, where energy is transferred between a donor fluorophore and an acceptor molecule when they are in close proximity, providing distance information within the biomolecular complex. sigmaaldrich.com
Circular Dichroism (CD) Spectroscopy for Peptide Secondary Structure
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light. It is a powerful technique for studying the secondary structure of peptides and proteins. nih.govunits.it The far-UV CD spectrum (typically 190-250 nm) is dominated by the absorption of the peptide backbone amide bonds, and the shape of the spectrum is characteristic of the peptide's secondary structure (e.g., α-helix, β-sheet, random coil). units.itsubr.edu
Theoretical and Computational Investigations of Fmoc Homet Oh and Its Peptide Constructs
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For peptides containing Fmoc-HoMet-OH, MD simulations provide crucial insights into their conformational dynamics and self-assembly behavior. The simulations model the interactions between the peptide and its environment (typically water), allowing researchers to observe how the molecule folds and moves. bonvinlab.org
The presence of the bulky, aromatic Fmoc group significantly influences the conformational landscape of the peptide. MD studies on other Fmoc-dipeptides have shown that the Fmoc groups have a strong tendency to stack via π-π interactions, which can drive the self-assembly of the peptides into larger structures like nanofibers or hydrogels. nih.govresearchgate.net In simulations of this compound constructs, the flexible thioether side chain of homomethionine, extended by an extra methylene (B1212753) group compared to methionine, would introduce unique steric and hydrophobic interactions that modulate this self-assembly process.
Key parameters derived from MD simulations are used to characterize the peptide's conformation. nih.gov
Ramachandran Plots: These plots visualize the backbone dihedral angles (phi, ψ) of the HoMet residue, revealing its preference for specific secondary structures like helices or extended sheets. nih.govnih.gov
Radius of Gyration (Rg): This value measures the compactness of the peptide, indicating whether it adopts a folded or extended conformation over the course of the simulation. nih.gov
Radial Distribution Functions (RDF): RDFs can be calculated to understand the spatial arrangement of solvent molecules (e.g., water) around key parts of the peptide, such as the catalytically active nitrogen or sulfur atoms, which reveals details about solvation and potential for hydrogen bonding. nih.gov
These computational analyses help to build a detailed picture of the conformational preferences of this compound containing peptides, which is essential for understanding their biological function and material properties. nih.gov
| MD Simulation Parameter | Description | Application to this compound Peptides |
| Force Field | A set of parameters used to calculate the potential energy of the system. | Determines the accuracy of interactions involving the Fmoc group and the HoMet side chain. |
| Solvent Model | Explicit or implicit representation of the solvent (e.g., water). | Explicit water models are crucial for accurately capturing hydrophobic interactions and water-bridging effects. bonvinlab.org |
| Simulation Time | The duration of the simulation, typically in nanoseconds (ns) or microseconds (µs). | Longer simulations are needed to observe large-scale conformational changes and self-assembly events. nih.gov |
| Ensemble | Statistical mechanics ensemble (e.g., NVT, NPT) defining the thermodynamic state. | NPT (constant number of particles, pressure, and temperature) simulations are common as they mimic laboratory conditions. bonvinlab.org |
| Analysis Metrics | RMSD, RMSF, Radius of Gyration, Ramachandran plots, Hydrogen Bonds. bonvinlab.org | Used to quantify stability, flexibility, secondary structure, and intermolecular interactions of the peptide. nih.gov |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
The removal of the Fmoc protecting group, typically achieved with a base like piperidine (B6355638), is a critical step in solid-phase peptide synthesis (SPPS). researchgate.netnih.gov DFT calculations can map the potential energy surface of this reaction, identifying the structure of the transition state and the activation energy. fiveable.me This information helps in optimizing reaction conditions to ensure complete and efficient deprotection without unwanted side reactions.
Furthermore, the thioether group in the HoMet side chain can participate in various chemical reactions, such as oxidation or alkylation. Quantum chemical calculations can predict the reactivity of the sulfur atom and model the mechanism of its interaction with different reagents. rhhz.net For instance, in studies of native chemical ligation, DFT calculations have been used to investigate the thiol-thioester exchange mechanism, providing insights that are applicable to sulfur-containing amino acids like HoMet. rhhz.net These theoretical studies complement experimental work by providing a detailed, atomistic understanding of reaction energetics and mechanisms that can be used to guide synthesis and modification strategies. rsc.org
| Quantum Method | Typical Application in Peptide Chemistry | Relevance to this compound |
| Density Functional Theory (DFT) | Calculating reaction energies, transition state structures, and molecular properties (e.g., NMR parameters). fiveable.mersc.org | Elucidating the Fmoc-deprotection mechanism; predicting the reactivity of the HoMet thioether side chain. |
| Hartree-Fock (HF) | A simpler ab initio method, often used as a starting point for more complex calculations. fiveable.me | Provides a baseline understanding of the electronic structure, though generally less accurate than DFT for reaction energies. fiveable.me |
| Møller-Plesset Perturbation Theory (MP2) | A post-HF method that includes electron correlation for higher accuracy. fiveable.me | Offers more precise energy calculations for key reaction steps, validating DFT results. |
| Combined QM/MM | A hybrid method where the reactive center is treated with quantum mechanics (QM) and the rest of the system with molecular mechanics (MM). | Studying enzymatic reactions or reactions in a complex environment involving a large HoMet-containing peptide. |
Computational Design of HoMet-Containing Peptides for Specific Research Applications
Computational peptide design leverages algorithms and physical models to create novel peptide sequences with desired structures and functions. nih.gov This approach is particularly valuable for exploring the vast sequence space available when incorporating non-proteinogenic amino acids like homomethionine. nih.govresearchgate.net The goal is to rationally design peptides for applications ranging from therapeutic agents to self-assembling nanomaterials. nih.govrsc.org
The design process typically involves these steps:
Defining the Target: The process starts with a defined goal, such as designing a peptide that folds into a stable alpha-helix, binds to a specific protein receptor, or assembles into a nanomaterial with particular properties. nih.gov
Sequence Generation: Computational algorithms are used to search for amino acid sequences that are predicted to satisfy the design criteria. When designing with HoMet, the algorithm would consider its unique properties—increased side-chain length and flexibility compared to methionine—to place it at positions where these features would be advantageous. For example, the longer side chain might access deeper binding pockets on a target protein.
Structure Prediction and Evaluation: The generated sequences are then evaluated using structure prediction tools and energy calculations to assess their stability and likelihood of adopting the target conformation. researchgate.net
Experimental Validation: The most promising computationally designed sequences are synthesized and characterized experimentally to verify their structure and function. nih.gov
By using HoMet as a building block, computational design can create peptides with fine-tuned properties. For instance, replacing a methionine with homomethionine could enhance the stability of a coiled-coil structure or alter the binding affinity and selectivity for a biological target. nih.govresearchgate.net
| Design Step | Computational Tool/Method | Objective for HoMet-Containing Peptides |
| 1. Target Definition | Structural databases (PDB), literature review. | Identify a target structure (e.g., enzyme inhibitor, peptide bundle) where HoMet's properties could be beneficial. nih.gov |
| 2. Sequence Search | Rosetta, other de novo design software. | Place HoMet at strategic positions within the peptide sequence to optimize hydrophobic interactions or fit into a specific binding site. |
| 3. Conformation & Stability Analysis | Molecular Dynamics (MD) simulations, energy function calculations. | Predict the folded structure of the designed peptide and ensure its thermodynamic stability. researchgate.net |
| 4. Binding Affinity Prediction | Molecular docking, free energy perturbation (FEP). | Estimate the binding strength of the designed HoMet peptide to its intended biological target. |
Structure-Activity Relationship (SAR) Studies for Modified Peptides
Structure-Activity Relationship (SAR) studies are fundamental to peptide science and drug development. nih.gov They involve systematically modifying a peptide's structure and evaluating how these changes affect its biological activity. nih.govnih.gov The incorporation of homomethionine in place of methionine or other amino acids is a powerful strategy in SAR studies. This substitution allows researchers to probe the importance of side-chain length, flexibility, and steric bulk for a peptide's function. ox.ac.ukuit.no
For example, if a methionine-containing peptide binds to a receptor, synthesizing an analogue with homomethionine can answer key questions:
Does the increased length of the side chain improve or diminish binding affinity?
Does the added flexibility allow the peptide to adopt a more favorable conformation for binding?
Can the HoMet side chain reach into an adjacent sub-pocket of the binding site that was inaccessible to methionine?
Computational methods play a significant role in modern SAR studies by predicting the effects of such modifications before synthesis. mdpi.com Molecular docking can be used to model how the HoMet-containing analogue fits into the target's binding site, while more rigorous methods like free energy calculations can predict changes in binding affinity. These computational predictions help prioritize which analogues are most likely to have improved activity, making the experimental screening process more efficient. rsc.org
The findings from these studies are crucial for optimizing lead peptides into more potent and selective therapeutic candidates. uit.no
| Peptide Analogue | Modification | Hypothetical Activity (IC₅₀, nM) | Interpretation from SAR |
| Lead Peptide (with Met) | Original sequence containing Methionine. | 100 | Baseline activity. |
| Analogue 1 (with HoMet) | Methionine replaced by Homomethionine. | 25 | The longer, more flexible side chain of HoMet enhances binding, suggesting a favorable interaction within a deeper pocket of the target. |
| Analogue 2 (with Ala) | Methionine replaced by Alanine (Alanine scan). | >1000 | The thioether side chain is critical for activity; its removal results in a significant loss of potency. |
| Analogue 3 (with D-Met) | L-Methionine replaced by D-Methionine (D-amino acid scan). | 500 | The specific stereochemistry of the L-amino acid is important for maintaining the correct backbone conformation for binding. |
Future Research Directions and Emerging Applications
Innovations in Green Chemistry Approaches for Fmoc-HoMet-OH Synthesis
The synthesis of peptides and their building blocks, including Fmoc-protected amino acids, has traditionally relied on methods that generate significant chemical waste. nih.gov Conventional Solid-Phase Peptide Synthesis (SPPS) involves the extensive use of hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (CH2Cl2), along with reagents like trifluoroacetic acid (TFA) for deprotection and cleavage. rsc.org The drive towards sustainable science is pushing for the adoption of greener alternatives in every step of the process, from the synthesis of the Fmoc-amino acid derivative to its incorporation into a peptide chain.
Recent research focuses on replacing hazardous solvents with more environmentally benign options. rsc.org Studies have explored a range of "green" solvents for their efficacy in SPPS, with some showing promise in solubilizing reagents and swelling the resin supports necessary for synthesis. nih.govnih.gov For instance, N-butylpyrrolidinone (NBP) has been investigated as a substitute for DMF, and methods have been developed to tackle challenging couplings, such as that of Fmoc-Arg(Pbf)-OH, in this greener solvent. rsc.org Another approach involves using water as a solvent, which requires converting Fmoc-amino acids into water-dispersible nanoparticles. researchgate.net
| Green Chemistry Strategy | Description | Potential Impact on this compound Synthesis |
| Green Solvents | Replacing hazardous solvents (e.g., DMF, NMP) with safer alternatives like DMM, NBP, or water-based systems. nih.govadvancedchemtech.com | Reduces toxicity and environmental impact of both this compound synthesis and its subsequent use in SPPS. |
| Minimal-Rinsing SPPS | Optimizing washing steps to significantly reduce solvent consumption between deprotection and coupling stages. | Decreases overall waste volume and improves process efficiency for peptides containing homomethionine. |
| In-situ Fmoc Removal | Combining the coupling and Fmoc-deprotection steps into a single operation to reduce washing steps and save time. researchgate.net | Streamlines the automated synthesis of homomethionine-containing peptides, saving solvent and time. researchgate.net |
| TFA-Free Cleavage | Developing protocols that avoid the use of trifluoroacetic acid for cleaving the final peptide from the resin support. advancedchemtech.com | Eliminates a hazardous waste stream, making the overall process of creating homomethionine peptides safer. |
Advancements in Automated Synthesis of Homomethionine-Containing Peptides
Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is inherently well-suited for automation. iris-biotech.denih.gov This has led to the development of sophisticated automated peptide synthesizers that enhance the speed, reliability, and scalability of producing peptides, including those incorporating non-canonical amino acids like homomethionine from this compound. beilstein-journals.orgopenaccessjournals.com
Key advancements in this area include:
High-Throughput and Parallel Synthesis: Modern synthesizers can construct numerous different peptide sequences simultaneously in parallel arrays. beilstein-journals.orgmdpi.com This capability, sometimes integrated with microfluidic chip technology, dramatically accelerates the screening of bioactive peptides for drug discovery. creative-peptides.com
Real-Time Monitoring: Advanced instruments often incorporate real-time UV monitoring of the Fmoc deprotection step. mdpi.com The release of the fluorenyl group provides a direct measure of the reaction's success at each cycle, allowing for immediate troubleshooting. nih.gov
Integrated and Intelligent Systems: The future of automated synthesis points towards greater integration of artificial intelligence (AI). creative-peptides.com AI-assisted systems could design optimized synthesis pathways, predict peptide structures, and further streamline the entire process from amino acid addition to final purification, reducing human error and ensuring high consistency. creative-peptides.com
These automated technologies are fully compatible with the Fmoc/tBu strategy and thus can readily utilize this compound as a building block to efficiently produce novel, homomethionine-containing peptides for therapeutic and research applications. beilstein-journals.org
| Technology | Advancement | Relevance for Homomethionine Peptides |
| Microwave-Assisted SPPS | Uses microwave energy to accelerate reaction kinetics. mdpi.com | Enables faster and more efficient incorporation of this compound, improving yield and purity. |
| Parallel Synthesizers | Allows for the simultaneous synthesis of up to 192 different sequences. beilstein-journals.orgmdpi.com | Facilitates high-throughput screening of libraries of homomethionine-containing peptides for drug discovery. |
| Real-Time UV Monitoring | Quantifies Fmoc group cleavage after each cycle to monitor coupling efficiency. mdpi.com | Ensures the successful and complete incorporation of this compound at the desired position in the peptide sequence. |
| AI-Assisted Synthesis | Utilizes AI to design and optimize synthesis pathways and predict peptide function. creative-peptides.com | Accelerates the development of novel homomethionine-based therapeutics by reducing experimental guesswork. |
Exploration of Novel Bioconjugation Chemistries
The incorporation of non-canonical amino acids (ncAAs) like homomethionine is a powerful strategy for introducing unique chemical functionalities into peptides and proteins. wm.eduwm.edu These functionalities serve as "bioorthogonal handles," meaning they are chemically inert within biological systems but can be selectively reacted with an external partner molecule. nih.gov This enables the precise, site-specific modification of biomolecules for applications in drug delivery, medical imaging, and diagnostics. wm.edutechnologynetworks.com
The thioether side chain of homomethionine (—(CH₂)₃—S—CH₃) presents an intriguing, though currently underexplored, target for novel bioconjugation reactions. Research on its canonical counterpart, methionine, has shown that the thioether is susceptible to selective alkylation. escholarship.org This reactivity could be harnessed for homomethionine as well. Future research is likely to explore:
Selective Thioether Alkylation: Developing mild and specific alkylating agents that can covalently bond to the sulfur atom of the homomethionine side chain without affecting other amino acid residues. This would provide a direct method for attaching drugs, imaging agents, or other molecular probes.
Bioorthogonal Ligation: While not as common as azide (B81097) or alkyne handles, the thioether group could potentially participate in novel bioorthogonal reactions. nih.gov Research into new ligation chemistries that are compatible with this functionality could expand the toolkit available to chemical biologists.
Palladium-Mediated Reactions: Recent breakthroughs have demonstrated the use of palladium-mediated cross-coupling reactions for protein modification under aqueous, ambient conditions. technologynetworks.com While currently targeting other ncAAs like dehydroalanine, the principles could inspire the development of new catalysts that target the unique structure of homomethionine.
The ability to use this compound to place a reactive thioether handle at any desired position in a peptide sequence opens up possibilities for creating precisely engineered bioconjugates with enhanced therapeutic or diagnostic properties. wm.edunih.gov
Integration of this compound into Advanced Functional Materials and Nanodevices
Fmoc-protected amino acids are not just building blocks for therapeutics; they are also key components in the bottom-up fabrication of functional nanomaterials. beilstein-journals.org The Fmoc group itself can drive the self-assembly of amino acids into structures like nanofibers and hydrogels due to its aromaticity and hydrophobicity. beilstein-journals.org The incorporation of homomethionine via this compound offers a route to create "smart" biomaterials with tunable properties.
A significant area of research is the development of diblock copolypeptide hydrogels. escholarship.org In one study, researchers synthesized copolypeptides containing L-homomethionine. escholarship.org They found that the thioether side chains of the homomethionine residues could be readily modified after the polymer was already formed. By alkylating these thioether groups with various functional epoxides, they created a diverse range of hydrogels. escholarship.org
These homomethionine-based materials exhibited several key properties:
Tunability: The properties of the hydrogels could be finely tuned by changing the functional group attached to the sulfur atom. escholarship.org
Self-Healing: The resulting hydrogels were transparent and demonstrated the ability to self-heal after being cut. escholarship.org
Functionalization: This post-polymerization modification strategy allows for the introduction of a wide array of chemical functionalities from simple precursor materials. escholarship.org
This compound is the essential starting material for incorporating homomethionine into these peptide-based polymers using SPPS. This enables the precise placement of the modifiable thioether handle within the polymer sequence, providing a powerful tool for designing advanced materials for applications in tissue engineering, drug delivery, and biosensing.
Expanded Utility in Proteomics and Chemical Biology Tool Development
Fmoc-protected amino acids, including derivatives of non-canonical amino acids, are indispensable reagents for proteomics and the development of chemical biology tools. peptide.comscbt.comsigmaaldrich.com They are used to synthesize peptides that serve as standards, probes, and substrates to study complex biological processes. isotope.comadvancedchemtech.com Homomethionine has been identified in metabolomic studies as a relevant metabolite in the biosynthesis pathways of certain organisms, indicating its biological significance. mdpi.commdpi.comnih.gov
The future utility of this compound in this space includes:
Isotopically Labeled Standards: Synthesizing peptides containing stable isotopes (e.g., ¹³C, ¹⁵N) of homomethionine. These peptides can be used as internal standards for quantitative mass spectrometry-based proteomics, allowing for the precise measurement of proteins containing methionine or its analogs. isotope.com
Photoreactive Probes: Designing chemical probes where the homomethionine residue is part of a molecule that includes a photoreactive group. nih.gov Such probes can be used in activity-based protein profiling (ABPP) to covalently label and identify specific classes of enzymes or binding proteins in complex biological samples. nih.govgoogle.com Patents for lipid and cysteine-reactive probes have listed homomethionine derivatives as potential components. google.comgoogle.com
Probes for Studying Post-Translational Modifications (PTMs): The incorporation of homomethionine can be used to create peptide substrates or inhibitors to study enzymes involved in methionine metabolism or to investigate how modifications to methionine affect protein function. nih.gov The development of automated methods to search for modified peptides in mass spectrometry data will aid in identifying peptides containing such analogs. nih.gov
By providing a means to site-specifically incorporate homomethionine, this compound enables the creation of customized chemical tools to dissect cellular pathways and identify new targets for drug development. nih.gov
Q & A
Q. What are the critical handling and storage protocols for Fmoc-HoMet-OH to ensure stability during peptide synthesis?
this compound is sensitive to oxidation and moisture. Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to minimize degradation . Always handle in a fume hood with PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. Pre-equilibrate the compound to room temperature before use to prevent condensation-induced hydrolysis .
Q. How does this compound function in solid-phase peptide synthesis (SPPS), and what are its key advantages?
As an Fmoc-protected amino acid derivative, this compound enables stepwise peptide elongation via carbodiimide-mediated coupling (e.g., HBTU/DIPEA). Its Fmoc group is base-labile (removed with piperidine), allowing orthogonal deprotection without affecting acid-labile side-chain protections . Advantages include high enantiomeric purity (≥99.8%) and compatibility with automated synthesizers, ensuring minimal racemization .
Q. What analytical methods are recommended to verify the purity and identity of this compound?
Use reverse-phase HPLC (≥99% purity) with UV detection at 265–280 nm to assess Fmoc-group integrity. Confirm enantiomeric purity via chiral chromatography or optical rotation. Structural validation requires H/C NMR (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons) and mass spectrometry (e.g., ESI-MS for [M+H]) .
Advanced Research Questions
Q. How can researchers mitigate methionine oxidation in this compound during prolonged SPPS cycles?
Oxidation of the thioether side chain can be minimized by:
Q. What strategies prevent racemization of this compound during activation and coupling?
Racemization is temperature- and reagent-dependent. Use low-temperature (0–4°C) coupling with HOBt or Oxyma Pure as additives to suppress base-induced epimerization. Avoid prolonged exposure to strong bases like DIPEA; instead, use pre-activated esters (e.g., Fmoc-HoMet-OPfp) for rapid coupling .
Q. How does this compound perform in hybrid solid-phase/solution-phase synthesis for complex peptide architectures?
In hybrid approaches, this compound is ideal for solution-phase fragment condensation due to its stability in organic solvents (e.g., DCM, THF). Post-SPPS, selectively deprotect the Fmoc group (20% piperidine/DMF) to enable fragment ligation via native chemical ligation (NCL) or thioesterification .
Q. What advanced analytical techniques validate this compound incorporation in peptides with sterically hindered residues?
Employ LC-MS/MS to confirm sequence fidelity, especially for hydrophobic peptides. Use MALDI-TOF for high-mass accuracy and 2D NMR (e.g., H-C HSQC) to resolve overlapping signals in complex peptides . For quantitation, combine Edman degradation with UV-Vis spectroscopy (Fmoc λmax = 265 nm) .
Q. How can this compound be utilized in synthesizing peptides with post-translational modifications (PTMs)?
this compound serves as a precursor for methionine sulfoxide or sulfone derivatives via controlled oxidation (HO/TFA). These PTMs are critical for studying oxidative stress responses. Post-synthesis, characterize modifications using HR-MS and tandem MS/MS fragmentation .
Q. What are the best practices for troubleshooting low coupling efficiency of this compound in automated SPPS?
- Step 1: Confirm reagent freshness (e.g., HBTU/DMF solutions degrade after 48 hours).
- Step 2: Increase coupling time (2–4 hours) or use double coupling for sterically challenging residues.
- Step 3: Monitor deprotection efficiency via Kaiser test; adjust piperidine concentration (20–30%) if incomplete Fmoc removal occurs .
Methodological Considerations
- Synthesis Optimization: Use design of experiments (DoE) to evaluate factors like solvent polarity, coupling agents, and temperature .
- Data Contradictions: Cross-validate unexpected results (e.g., low yield) via orthogonal methods (e.g., MALDI-TOF vs. LC-MS) and replicate experiments under controlled conditions .
- Ethical Compliance: Ensure all synthetic protocols adhere to institutional safety guidelines and waste disposal regulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
